molecular formula C14H22CaO4 B1196401 Calcium hydrogen cyclohexanecarboxylate CAS No. 7549-42-0

Calcium hydrogen cyclohexanecarboxylate

Cat. No.: B1196401
CAS No.: 7549-42-0
M. Wt: 294.4 g/mol
InChI Key: WUGPBVBHNMMSPD-UHFFFAOYSA-L
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Description

Calcium hydrogen cyclohexanecarboxylate is an organic compound with the molecular formula C7H11CaO2. It is a calcium salt of cyclohexanecarboxylic acid, where one hydrogen atom is replaced by a calcium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium hydrogen cyclohexanecarboxylate can be synthesized through the reaction of cyclohexanecarboxylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cyclohexanecarboxylic acid in a suitable solvent, such as ethanol or water, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where cyclohexanecarboxylic acid and calcium hydroxide or calcium carbonate are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium hydrogen cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanecarboxylate derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The hydrogen atom in the carboxylate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Cyclohexanecarboxylate derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanecarboxylate compounds.

Scientific Research Applications

Calcium hydrogen cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of calcium hydrogen cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to calcium ion channels, influencing cellular processes such as signal transduction and muscle contraction. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound of calcium hydrogen cyclohexanecarboxylate.

    Calcium cyclohexanecarboxylate: A similar compound where both hydrogen atoms in the carboxylate group are replaced by calcium ions.

    Cyclohexanol: A reduction product of cyclohexanecarboxylic acid.

Uniqueness

This compound is unique due to its specific calcium ion coordination, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where calcium ion interactions are crucial, such as in biological systems and industrial processes.

Properties

CAS No.

7549-42-0

Molecular Formula

C14H22CaO4

Molecular Weight

294.4 g/mol

IUPAC Name

calcium;cyclohexanecarboxylate

InChI

InChI=1S/2C7H12O2.Ca/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2

InChI Key

WUGPBVBHNMMSPD-UHFFFAOYSA-L

SMILES

C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2]

Canonical SMILES

C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2]

7549-42-0

Related CAS

98-89-5 (Parent)

Synonyms

cyclohexanecarboxylic acid
cyclohexanecarboxylic acid, calcium salt
cyclohexanecarboxylic acid, cobalt salt
cyclohexanecarboxylic acid, lead salt
cyclohexanecarboxylic acid, potassium salt
cyclohexanecarboxylic acid, sodium salt
cyclohexanecarboxylic acid, sodium salt, 11C-labeled

Origin of Product

United States

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